![molecular formula C13H11N3 B13882750 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an aniline substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the aniline moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
Major products formed from these reactions include substituted derivatives of the original compound, which can exhibit different biological activities or chemical properties .
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis and the inhibition of cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline
- 1H-pyrazolo[3,4-b]pyridines
Uniqueness
What sets 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline apart is its specific substitution pattern and its potent activity against FGFRs. This unique combination of structural features and biological activity makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H11N3/c14-11-5-3-9(4-6-11)12-8-10-2-1-7-15-13(10)16-12/h1-8H,14H2,(H,15,16) |
InChI-Schlüssel |
MYNOBOHLKISPNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
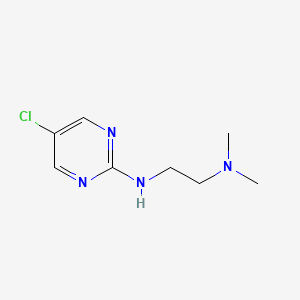
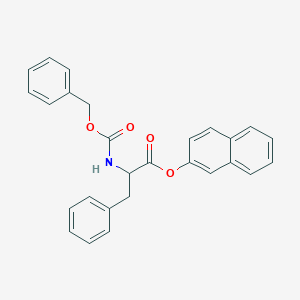
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
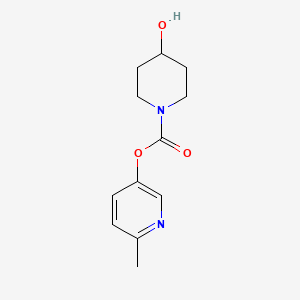

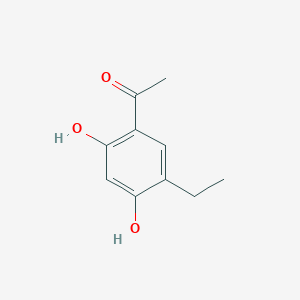

![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
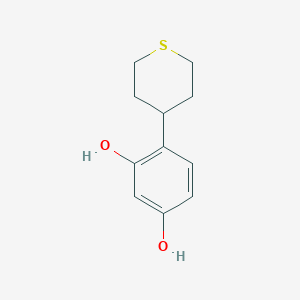
![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

